2-Chlorophenylzinc iodide

Catalog No.
S1523297
CAS No.
148651-35-8
M.F
C6H4ClIZn
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorophenylzinc iodide

CAS Number

148651-35-8

Product Name

2-Chlorophenylzinc iodide

IUPAC Name

chlorobenzene;iodozinc(1+)

Molecular Formula

C6H4ClIZn

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

NNTCIUUTIPRDJR-UHFFFAOYSA-M

SMILES

C1=CC=C([C-]=C1)Cl.[Zn+]I

Canonical SMILES

C1=CC=C([C-]=C1)Cl.[Zn+2].[I-]

Negishi Cross-Coupling Reaction:

2-Chlorophenylzinc iodide is primarily utilized in Negishi cross-coupling reactions. These reactions are powerful tools in organic synthesis for constructing carbon-carbon bonds. The reaction involves coupling an organic halide (RX) with an organozinc compound (RZnX) using a transition metal catalyst, typically nickel or palladium [, ].

In the case of 2-chlorophenylzinc iodide, the "R" group is a chlorophenyl group (C6H4Cl), and "X" is iodine (I). During the reaction, the carbon-chlorine bond in the organozinc compound breaks, and a new carbon-carbon bond forms between the two organic fragments. This allows researchers to efficiently introduce a chlorophenyl group into various organic molecules [, ].

Advantages of 2-Chlorophenylzinc Iodide:

-Chlorophenylzinc iodide offers several advantages compared to other organozinc reagents:

  • Stability: It exhibits good stability under ambient conditions, making it easier to handle and store compared to some other organozinc compounds [].
  • Reactivity: It possesses good reactivity in Negishi cross-coupling reactions, leading to efficient bond formation [].
  • Functional group compatibility: The presence of the chlorine atom allows for further functionalization of the resulting molecule through various reactions [].

Applications:

The ability of 2-chlorophenylzinc iodide to introduce a chlorophenyl group has led to its application in the synthesis of various complex molecules, including:

  • Pharmaceuticals: Development of new drugs and drug candidates [].
  • Functional materials: Synthesis of materials with specific electronic and optical properties [].
  • Natural products: Construction of complex natural product molecules found in nature [].

2-Chlorophenylzinc iodide is a solution-based reagent typically encountered as a 0.5M solution in tetrahydrofuran (THF) [, ]. Its origin lies in the reaction of metallic zinc with 2-chloriodobenzene in the presence of a catalyst. This compound plays a significant role in scientific research, particularly in organic synthesis, due to its ability to introduce a 2-chlorophenyl group onto organic molecules [].


Molecular Structure Analysis

2-Chlorophenylzinc iodide features a tetrahedral zinc(II) center bonded to a chlorophenyl group (C6H4Cl), an iodine atom (I), and likely a THF molecule (represented as OEt2) from the solvent (Figure 1). The key feature is the zinc-carbon (Zn-C) bond, which readily undergoes nucleophilic attack in organic reactions [].


Chemical Reactions Analysis

2-Chlorophenylzinc iodide is primarily used as a nucleophilic reagent in Negishi coupling reactions. This reaction allows for the formation of carbon-carbon bonds between an organic halide (RX) and the chlorophenyl group of the organozinc compound []. A balanced equation for a generic Negishi coupling reaction is shown below:

RX + ClC6H4ZnI → R-C6H4Cl + ZnX + I

where R is an alkyl or aryl group and X is a halogen (Cl, Br, I). Notably, Negishi coupling reactions require a palladium catalyst to activate the organozinc compound [].


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of 2-Chlorophenylzinc iodide is not readily available due to its nature as a solution. However, as an organozinc compound in a THF solution, it is expected to be air and moisture sensitive. THF itself is a flammable liquid, and the Zn-I bond is likely susceptible to hydrolysis in water [].

Dates

Modify: 2023-08-15

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